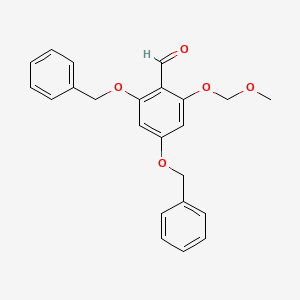
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of methoxymethoxy and phenylmethoxy groups attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of methoxymethyl chloride (MOMCl) and phenylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy and phenylmethoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), often in the presence of catalysts.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2-methoxy-: Similar in structure but lacks the additional phenylmethoxy groups.
Benzaldehyde, 4-methoxy-: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- is unique due to the presence of both methoxymethoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Properties
CAS No. |
863237-41-6 |
|---|---|
Molecular Formula |
C23H22O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(methoxymethoxy)-4,6-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O5/c1-25-17-28-23-13-20(26-15-18-8-4-2-5-9-18)12-22(21(23)14-24)27-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 |
InChI Key |
BBTQIRQOPMVYSE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















